8-Hexadecyne
Description
Evolution of Internal Alkyne Research in Organic Synthesis
The field of alkyne chemistry has undergone significant evolution. Initially, alkynes primarily served as precursors for simpler hydrocarbons numberanalytics.com. However, advancements in areas like organometallic chemistry and catalysis have dramatically broadened their utility numberanalytics.com. Key milestones include the development of alkyne hydration reactions, transition metal-catalyzed cycloaddition reactions, and alkyne metathesis numberanalytics.com. These developments have transformed alkynes into essential components for constructing complex molecular frameworks numberanalytics.com.
The synthesis of internal alkynes, such as 8-hexadecyne, has also seen significant progress. Methods like metal-acetylide reactions, involving the deprotonation of terminal alkynes and subsequent reaction with alkyl halides, provide a route to internal alkyne structures numberanalytics.commasterorganicchemistry.com. More recently, transition metal-catalyzed reactions and cross-dehydrogenative coupling techniques have emerged as powerful and often milder methods for internal alkyne synthesis researchgate.netnumberanalytics.comrsc.org.
Significance of Long-Chain Internal Alkynes in Chemical Sciences
Long-chain internal alkynes are significant in various areas of chemical sciences. Their extended hydrocarbon chains combined with the reactive internal triple bond offer unique opportunities for chemical transformations and incorporation into larger molecules. The presence of the triple bond allows for a variety of reactions, including hydrogenation, electrophilic addition, and cycloaddition reactions numberanalytics.comontosight.ai.
These compounds can serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules with specific architectures ontosight.ai. Their potential applications span fields such as materials science, where they can be explored in the development of polymers or coatings, and potentially in biological studies, as some alkyne derivatives have shown biological activities ontosight.ai.
Academic Rationale for Investigating this compound
The academic investigation of this compound stems from its representation as a model long-chain internal alkyne. Studying its synthesis, reactivity, and physical properties contributes to a deeper understanding of this class of compounds. Research into the synthesis of this compound can explore efficient and selective methodologies for creating internal triple bonds within long hydrocarbon chains researchgate.netnumberanalytics.com. Investigations into its reactivity can shed light on how the position of the internal alkyne affects its participation in various chemical reactions, potentially leading to the development of new synthetic routes or materials.
Furthermore, understanding the physical properties of this compound, such as its boiling point and solubility, is crucial for its handling and application in research chembk.com. While specific detailed academic research solely focused on this compound is not extensively highlighted in the provided search results, its study fits within the broader academic pursuit of understanding and utilizing the diverse chemistry of alkynes, particularly those with long hydrocarbon chains researchgate.netemoryhenry.edu. The presence of this compound in some natural extracts also suggests potential areas for academic exploration, such as its biosynthesis or potential biological roles amazonaws.com.
Physical Properties of this compound
Based on available information, some physical properties of this compound include:
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | chembk.com |
| Density | ~0.735 g/mL | chembk.com |
| Boiling Point | ~144-145 °C | chembk.com |
Structure
3D Structure
Properties
IUPAC Name |
hexadec-8-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDKMBBHKZXPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873097 | |
| Record name | 8-Hexadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-86-3 | |
| Record name | 8-Hexadecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hexadecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hexadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hexadecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 8 Hexadecyne and Its Derivatives
Strategic Approaches to Internal Alkyne Synthesis
Synthesizing internal alkynes often relies on building the carbon skeleton around the triple bond or introducing the triple bond into a pre-formed carbon chain. For a long-chain alkyne like 8-hexadecyne, methods that allow for controlled chain elongation and precise placement of the alkyne are crucial.
Metal-Catalyzed Alkynylation Reactions in this compound Synthesis
Metal-catalyzed reactions are powerful tools for forming carbon-carbon bonds, including the construction of alkynes. While direct metal-catalyzed C-H alkynylation on long aliphatic chains can be challenging due to site selectivity issues, cross-coupling reactions involving metal catalysts are highly relevant for synthesizing internal alkynes.
The Sonogashira cross-coupling reaction, which typically employs a palladium catalyst and a copper co-catalyst, is a widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org While primarily applied to aryl and vinyl systems, variations of the Sonogashira coupling have been explored for coupling terminal alkynes with alkyl halides, which could be relevant for constructing segments of the this compound chain. organic-chemistry.org These reactions often require specific ligand systems and reaction conditions to effectively couple less reactive alkyl electrophiles. organic-chemistry.orgorganic-chemistry.org
Another area of metal catalysis relevant to alkyne synthesis is the hydroacylation of alkynes, catalyzed by transition metals like ruthenium, iridium, and nickel. rsc.org While this typically focuses on adding an aldehyde C-H bond across a triple bond to form ketones, the development of new catalysts in this area highlights the ongoing research into metal-catalyzed transformations of alkynes. rsc.org
Furthermore, metal-catalyzed cyclotrimerization of alkynes has been reported using various transition metals, including Ni, Co, Pd, Cr, Rh, Fe, Zr, Nb, Ir, and Ta. uwindsor.ca While this method is primarily used for synthesizing cyclic aromatic compounds, it underscores the versatility of metal catalysis in alkyne chemistry.
Homologation Strategies for Long-Chain Alkyne Construction
Homologation reactions, which involve the elongation of a carbon chain by one or more carbon units, are essential for building long hydrocarbon chains like the hexadecyl backbone of this compound. Several strategies can be employed to introduce or extend the alkyne within such a chain.
One-carbon homologation of carbonyl compounds is a well-utilized strategy for alkyne synthesis. rsc.orgresearchgate.net The Corey-Fuchs reaction, for instance, allows for the conversion of an aldehyde into a terminal alkyne via a two-step process involving the formation of a dibromoolefin followed by treatment with a strong base. rsc.orgbibliotekanauki.pl While this method yields terminal alkynes, it can be a step in a longer synthesis towards an internal alkyne through subsequent alkylation. rsc.org The Ohira-Bestmann reaction is another method for converting aldehydes to terminal alkynes. rsc.orgresearchgate.net
Iterative homologation approaches are particularly valuable for constructing long, precisely defined carbon chains. The Matteson homologation of organoboronates, for example, allows for the iterative insertion of carbenoids to build aliphatic chains. researchgate.netacs.org While primarily used for saturated chains, the principles of iterative synthesis can be adapted to construct alkyne-containing molecules. nih.gov Sequential homologation of alkynes and aldehydes has also been reported, allowing for chain elongation while maintaining or introducing alkyne functionalities. researchgate.netnih.gov
The Wittig reaction, traditionally used for alkene synthesis, can also be indirectly relevant. masterorganicchemistry.comorganic-chemistry.org By converting carbonyl compounds into alkenes, it provides a handle for further transformations, which could eventually lead to the introduction of an alkyne. masterorganicchemistry.com Some studies have explored Wittig reactions with long-chain aldehydes. acs.orgacs.org
Advanced Alkylation Techniques for this compound Precursors
Alkylation of acetylide ions is a fundamental method for forming new carbon-carbon bonds and extending carbon chains, particularly for synthesizing longer-chain alkynes. jove.comfiveable.memasterorganicchemistry.comchemistrysteps.com This reaction involves the deprotonation of a terminal alkyne with a strong base (such as sodium amide or n-butyllithium) to form a nucleophilic acetylide ion, which then reacts with a primary alkyl halide in an SN2 reaction. jove.comfiveable.memasterorganicchemistry.compearson.com
To synthesize this compound using this approach, one could envision coupling a terminal alkyne with a C8 chain (like 1-octyne) with an alkyl halide containing an eight-carbon chain (like 1-bromooctane), or vice versa, coupling a shorter terminal alkyne with a longer alkyl halide, potentially in a stepwise manner to build the C16 chain with the alkyne in the correct position. fiveable.me The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions with the strongly basic acetylide ions. jove.comfiveable.memasterorganicchemistry.com
Iterative alkylation of acetylene (B1199291) itself can also be employed to build longer internal alkynes. jove.commasterorganicchemistry.com This involves sequentially deprotonating acetylene and reacting it with alkyl halides to add carbon units on both sides of the alkyne.
Functional Group Transformations in this compound Synthesis
Beyond the construction of the carbon skeleton and the alkyne moiety, the synthesis of this compound derivatives may involve the selective transformation of the triple bond or the introduction and manipulation of functional groups along the saturated hexadecyl chain.
Selective Derivatization of the Alkyne Moiety
The carbon-carbon triple bond in this compound is a reactive functional group that can undergo various transformations. Selective reactions are crucial to modify the alkyne without affecting other parts of the molecule.
Hydrogenation of internal alkynes can lead to the formation of cis or trans alkenes, depending on the catalyst and conditions used. libretexts.org Lindlar catalyst, for example, is commonly used for the stereoselective hydrogenation of internal alkynes to cis-alkenes. libretexts.orgresearchgate.net Conversely, using sodium or lithium in liquid ammonia (B1221849) can yield trans-alkenes from internal alkynes. libretexts.org Complete hydrogenation of the alkyne yields the corresponding alkane. libretexts.org
Hydroboration is another reaction that can be applied to internal alkynes, leading to the formation of vinylboranes, which are versatile intermediates for further transformations. acs.org Metal-catalyzed hydrosilylation of internal alkynes provides access to vinylsilanes with control over stereoselectivity. uni-bayreuth.deresearchgate.net
Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and regioselective reaction for joining azides and terminal alkynes to form 1,4-disubstituted triazoles. researchgate.netresearchgate.net While this compound is an internal alkyne, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been shown to be effective for the derivatization of internal alkynes, forming trisubstituted triazoles. researchgate.netchemrxiv.org This highlights the potential for using click chemistry to introduce diverse functionalities onto the this compound core.
Other potential transformations of the alkyne moiety include halogenation, hydrohalogenation, and addition of other nucleophiles or electrophiles across the triple bond, all of which can be carried out selectively under appropriate conditions.
Integration of Functional Groups Along the Hexadecyl Chain
Introducing functional groups (such as hydroxyl, halide, or carbonyl groups) onto the saturated hexadecyl chain of this compound or its precursors requires methods that allow for regioselective functionalization. This can be achieved through several strategies:
Synthesis from Functionalized Precursors: Utilizing starting materials that already contain the desired functional groups at specific positions along the carbon chain. For example, synthesizing this compound from a functionalized octyne and a functionalized octane (B31449) derivative.
Selective Functionalization Reactions: Applying reactions that can selectively target C-H bonds or introduce functional groups at specific positions along a long alkyl chain. This is often challenging due to the similar reactivity of methylene (B1212753) groups in a long chain. However, advances in C-H functionalization methodologies, including metal-catalyzed approaches, are being developed that could potentially be applied to introduce functional groups selectively. researchgate.netsioc.ac.cn
Transformations of Existing Functional Groups: If the synthetic route involves precursors with functional groups (e.g., alcohols, halides, or carbonyls), these groups can be transformed into others along the synthesis of this compound. For instance, a hydroxyl group could be oxidized to a carbonyl or converted to a halide.
Examples from the literature show the synthesis of hexadecyl chains with integrated functional groups, such as in the preparation of functionalized lipopolymers or ether lipids. tu-dresden.debeilstein-journals.orgafinitica.comacs.org These syntheses often involve building the chain from smaller, functionalized blocks or employing reactions that are selective for certain positions or types of C-H bonds. While these examples may not directly involve alkyne synthesis, the strategies for handling and functionalizing long alkyl chains are relevant. For instance, the synthesis of hexadecyl chains has been reported using reactions involving hexadecyl mesylate or hexadecyl bromide as intermediates, which can be prepared from 1-hexadecanol. beilstein-journals.orgatamanchemicals.com
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound and its derivatives involves focusing on aspects like catalyst design, solvent choice, and maximizing atom economy. mdpi.comroyalsocietypublishing.org
Catalyst Design for Sustainable this compound Production
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed efficiently with reduced energy consumption and minimized waste. snu.ac.kracs.org For alkyne synthesis and functionalization, various catalysts have been explored, including transition metals and solid acid catalysts. nih.govnih.govrsc.orgresearchgate.netias.ac.in
Sustainable catalyst design for this compound production would ideally involve catalysts that are:
Recyclable: Heterogeneous catalysts or homogeneous catalysts that can be easily recovered and reused are preferred to reduce waste and cost. nih.govnih.gov
Selective: Catalysts that promote the formation of the desired product with high selectivity minimize the generation of byproducts, thus improving atom economy and reducing purification steps. snu.ac.kr
Composed of Earth-Abundant Metals: Utilizing catalysts based on inexpensive and less toxic metals like copper, iron, or nickel is more sustainable than relying on precious or rare metals. rsc.orgacs.orgnih.gov Copper catalysts, for instance, have been used in alkyne homocoupling reactions under solvent-free conditions. psu.edu
Operable under Mild Conditions: Catalysts that are active at lower temperatures and pressures reduce energy requirements.
Research in alkyne functionalization highlights the development of recyclable catalytic systems, including those based on supported metal nanoparticles and metal-organic frameworks (MOFs). nih.govnih.gov While specific catalysts for this compound synthesis under green conditions may not be extensively documented in the provided snippets, the principles of designing sustainable catalysts for alkyne chemistry are directly applicable. For example, studies on the homocoupling of terminal alkynes demonstrate the use of catalytic amounts of copper salts under solvent-free conditions as an environmentally friendly approach. psu.edu
Solvent Minimization and Alternative Media in Alkyne Synthesis
Traditional organic synthesis often relies heavily on volatile and hazardous organic solvents, which contribute significantly to waste generation and environmental pollution. royalsocietypublishing.orgresearchgate.net Green chemistry advocates for the minimization or elimination of solvents, or their replacement with more environmentally benign alternatives. mdpi.comroyalsocietypublishing.orgresearchgate.netbdu.ac.inresearchgate.net
Strategies for solvent minimization and the use of alternative media in alkyne synthesis relevant to this compound could include:
Solvent-Free Reactions: Conducting reactions without any added solvent can dramatically reduce waste. indianchemicalsociety.compsu.eduresearchgate.netbdu.ac.inarkat-usa.org Mechanochemical activation, for example, can facilitate copper-catalyzed alkyne cycloaddition reactions in the absence of solvents. mdpi.com
Using Water as a Solvent: Water is an inexpensive, non-toxic, and environmentally friendly solvent that can be used for certain organic reactions, including some alkyne transformations. rsc.orgresearchgate.netpnas.orgresearchgate.netmdpi.com
Alternative Green Solvents: Ionic liquids, supercritical fluids (like scCO2), and polyethylene (B3416737) glycols (PEGs) are being explored as greener alternatives to conventional organic solvents due to their lower toxicity and potential for recycling. indianchemicalsociety.comroyalsocietypublishing.orgresearchgate.netbdu.ac.inresearchgate.netpnas.org Supercritical CO2, for instance, offers advantages in terms of high miscibility with gases and easy separation. bdu.ac.inpnas.org
While direct examples for this compound synthesis in these media are not explicitly detailed, the successful application of these strategies in other alkyne functionalization reactions suggests their potential applicability. For example, solvent-free cyclotrimerization and homocoupling of alkynes using simple catalysts have been reported as green approaches. psu.eduarkat-usa.org
Atom Economy Maximization in this compound Pathways
Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of the mass of reactants that is incorporated into the final desired product. acs.orgresearchgate.netlibretexts.orgsavemyexams.comkccollege.ac.inchemistry-teaching-resources.com Maximizing atom economy minimizes waste generation, aligning with the principle of "prevention is better than cure". acs.org
To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to incorporate as many atoms from the starting materials into the final product as possible. acs.org Addition reactions and rearrangement reactions generally have higher atom economy compared to substitution and elimination reactions, which often produce significant amounts of byproducts. chemistry-teaching-resources.com
For example, a hypothetical ideal synthesis of this compound through a direct coupling or rearrangement reaction that incorporates all reactant atoms into the product would have 100% atom economy. In contrast, a synthesis involving elimination reactions that produce small molecule byproducts would have a lower atom economy. chemistry-teaching-resources.com
Evaluating the atom economy of different potential synthetic pathways for this compound is crucial for identifying the most sustainable route. This involves calculating the molecular weights of all reactants and the desired product and determining the percentage of reactant mass that ends up in the product. libretexts.orgsavemyexams.comkccollege.ac.in
While specific atom economy calculations for this compound synthesis are not provided in the search results, the general principle of favoring reactions with high atom economy is a fundamental aspect of green chemistry applicable to its synthesis. acs.orgresearchgate.net
Table 1: Green Chemistry Principles Applied to Alkyne Synthesis
| Green Chemistry Principle | Relevance to Alkyne Synthesis (including potential for this compound) | Examples from Literature |
| Catalysis | Use of selective and recyclable catalysts to reduce energy and waste. | Recyclable transition metal catalysts for alkyne functionalization. nih.govnih.gov Copper catalysis in solvent-free homocoupling. psu.edu |
| Safer Solvents & Auxiliaries | Minimizing or avoiding hazardous solvents; using green alternatives like water, scCO2, or ionic liquids. | Solvent-free alkyne cyclotrimerization and homocoupling. psu.eduarkat-usa.org Use of water in alkyne hydration. researchgate.netpnas.org |
| Atom Economy | Designing reactions that incorporate most reactant atoms into the product to minimize waste. | Favoring addition and rearrangement reactions over substitution/elimination. chemistry-teaching-resources.com Atom economy calculation for various reactions. libretexts.orgsavemyexams.comkccollege.ac.in |
Table 2: Selected Research Findings on Green Alkyne Synthesis
| Synthesis Type | Catalyst | Conditions | Key Green Aspect(s) | Reference |
| Alkyne Cyclotrimerization | p-TsOH·H2O | Solvent-free | Solvent minimization, inexpensive catalyst. arkat-usa.org | arkat-usa.org |
| Terminal Alkyne Homocoupling | Catalytic Cu(II) salt and base | Solvent-free | Solvent minimization, inexpensive catalyst, recyclable catalyst. psu.edu | psu.edu |
| Alkyne Hydration | Bismuth(III) salts | Methanol, 65 °C | Less hazardous catalyst than mercury. acs.org | acs.org |
| Alkyne Hydrogenation | Nickel(II) salts / Cobalt catalysts | Water or Methanol, Zn | Sustainable hydrogen source, inexpensive base metals. rsc.org | rsc.org |
| Alkyne Functionalization | Various recyclable catalysts | Varied | Catalyst recyclability, reduced waste. nih.govnih.gov | nih.govnih.gov |
Mechanistic Organic Chemistry of 8 Hexadecyne Transformations
Computational Studies on 8-Hexadecyne Reaction Pathways
Ligand Effects on Catalytic Cycles with Internal Alkynes
In transition metal catalysis involving internal alkynes such as this compound, the nature of the ligand plays a crucial role in influencing reaction pathways, activity, and selectivity. Ligands can affect the electronic and steric environment around the metal center, thereby modulating its interaction with the alkyne substrate and other reactants.
For instance, in gold-catalyzed hydrofunctionalization reactions of alkynes, the electronic properties of the ligand can have an ambivalent effect, influencing the nucleophilic attack step and the protonolysis step in opposite ways. mdpi.com Electron-withdrawing ligands can facilitate nucleophilic attack, while electron-donating ligands may favor protonolysis. mdpi.com Steric effects of ligands are also significant, impacting the coordination of the alkyne to the metal center and the regioselectivity of nucleophilic attack, especially when the internal alkyne has substituents of different steric bulk. mdpi.com Bulky ligands can enhance catalytic performance in reactions like hydration of internal alkynes, allowing reactions to proceed with lower catalyst loadings and temperatures. mdpi.combeilstein-journals.org
In rhodium-catalyzed hydroamination of internal alkynes, more electron-rich and bulky ligands have been shown to improve reactivity and regioselectivity. nih.gov The choice of ligand can be critical for achieving high enantioselectivity in asymmetric catalytic transformations. nih.gov
Nickel-catalyzed reactions of silacyclobutanes with internal alkynes demonstrate ligand-controlled chemodivergence, where different ligands can direct the reaction towards distinct products, such as silacyclohexenes or allyl vinylsilanes. d-nb.info Steric effects of ligands are considered a primary factor in determining this switchable selectivity. d-nb.info
Copper-catalyzed hydroamination of internal alkynes with amines also highlights the importance of ligands. While ligand-free copper catalysts can be effective, specific phosphine (B1218219) ligands have been found to be more efficient and generally applicable, leading to high yields and excellent regio- and stereoselectivity, even with sterically hindered amines. nih.gov
The influence of ligands extends to various catalytic cycles, including hydroamination, cyclization, and hydroalkynylation, affecting not only reactivity but also regioselectivity and stereoselectivity. nih.govd-nb.infonih.govfrontiersin.orgchinesechemsoc.orgacs.orgnih.govlibretexts.orgorganic-chemistry.orgscielo.org.zaacs.orgnsf.govacs.org
Non-Catalytic Reaction Pathways of this compound
Beyond catalytic transformations, this compound can undergo various non-catalytic reactions, including electrophilic addition, nucleophilic addition, and radical transformations.
Electrophilic Addition Reactions
Electrophilic addition to alkynes is a characteristic reaction where the electron-rich π system of the triple bond is attacked by an electrophile. The mechanism generally involves the formation of a carbocation intermediate, followed by the attack of a nucleophile. chemistrysteps.comlibretexts.orgmnstate.edulibretexts.org For internal alkynes like this compound, which are symmetrically substituted, regioselectivity is not a concern in the initial addition of a protic acid (HX) as both sp-hybridized carbons are equivalent. chemistrysteps.comlumenlearning.comlibretexts.org
Addition of hydrogen halides (HX) to internal alkynes typically yields haloalkenes. lumenlearning.comlibretexts.org With excess HX, a second addition can occur, leading to the formation of geminal dihalides where both halogen atoms are attached to the same carbon atom. libretexts.orglibretexts.org
Halogenation, the addition of halogens (X₂) like bromine (Br₂), to alkynes is analogous to the reaction with alkenes. lumenlearning.comlibretexts.org The mechanism involves the polarization of the halogen molecule by the approaching alkyne, followed by the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion to yield a vicinal dihalide alkene, typically with anti stereochemistry. lumenlearning.comlibretexts.orglibretexts.org Further addition of halogen can lead to tetrahaloalkanes. libretexts.orglibretexts.org
Hydration of alkynes, the addition of water, typically catalyzed by acid and often mercuric sulfate, results in the formation of enols which rapidly tautomerize to ketones. mdpi.comchemistrysteps.comlumenlearning.commsu.edu For symmetrically substituted internal alkynes like this compound, hydration yields a single ketone product. msu.edu
Nucleophilic Addition Reactions
While electrophilic addition is more common for alkynes, they can also undergo nucleophilic addition, particularly when activated or under specific reaction conditions. The sp-hybridized carbons of the triple bond are more electrophilic compared to sp² carbons in alkenes, making alkynes susceptible to attack by nucleophiles in certain cases. msu.edu
Nucleophilic addition to internal alkynes can occur with various nucleophiles, including organometallic reagents, amines, and alcohols, often in the presence of catalysts. nih.govacs.orgnsf.govnih.govnih.gov For example, palladium-catalyzed addition of carboxylic acids and alcohols to internal alkynes has been reported, proceeding through complex catalytic cycles involving hydropalladation and the formation of vinyl-palladium species. nih.gov
Copper-catalyzed intermolecular hydroamination of internal alkynes with anilines and amines is another example of nucleophilic addition where the amine acts as the nucleophile. nih.govacs.org This reaction can yield enamines or imines depending on the amine used and the reaction conditions. libretexts.org
Radical Transformations
Alkynes, including internal alkynes like this compound, can participate in reactions involving radical intermediates. Radical additions to alkynes typically involve the attack of a radical species on the triple bond, forming a new vinyl radical intermediate that can undergo further reactions. sioc-journal.cnyoutube.comresearchgate.netunibo.it
Radical halogenation of alkynes can occur, often initiated by peroxides or UV light. libretexts.orglibretexts.orgyoutube.comucalgary.ca For example, radical addition of HBr to alkynes in the presence of peroxides follows an anti-Markovnikov regioselectivity, in contrast to the electrophilic addition. libretexts.orglibretexts.orgucalgary.ca This involves the initial addition of a bromine radical to the alkyne. youtube.com
Radical cyclization reactions involving alkynes are also known, where an intramolecular radical attack on the triple bond leads to the formation of cyclic products. sioc-journal.cnrsc.orgacs.orgnih.gov Vinyl radicals generated from the addition of an initiating radical to the alkyne can undergo intramolecular cyclization, such as 5-exo-trig or 6-exo-trig pathways, depending on the substrate structure. acs.orgnih.gov
Thermal annealing of internal alkynes at high temperatures can even lead to the formation of stable, concentrated radicals through extensive alkyne cyclizations. chemrxiv.org
Radical additions to alkynes can also be mediated by transition metals, such as iron or copper, enabling reactions like the addition of sulfenyl chlorides or other functional groups. researchgate.netrsc.org
Advanced Applications and Research Frontiers of 8 Hexadecyne Derivatives
8-Hexadecyne in Materials Science and Engineering
The alkyne moiety in this compound offers opportunities for its integration into various material systems, influencing their structure and properties. ontosight.ai This includes its potential role in the development of new polymers, the modification of surfaces, and the creation of nanostructured materials. ontosight.aichemicalbook.com
Polymer Synthesis and Functional Materials Development
Alkynes, including hexadecynes, can be utilized as monomers or co-monomers in polymerization reactions to create polymers with unique structures and functionalities. mdpi.comsmolecule.com The triple bond can participate in various polymerization mechanisms, leading to the formation of linear or network polymers. mdpi.com Incorporating alkyne moieties into polymer backbones or side chains can yield materials with tailored properties, such as altered thermal stability, mechanical strength, or optical/electronic characteristics, depending on the specific polymerization method and co-monomers used. mdpi.com While specific studies on this compound in polymer synthesis were not predominantly found, the general principles of alkyne polymerization apply. For instance, Sonogashira–Hagihara cross-couplings, which involve alkynes, are used to synthesize conjugated porous polymer networks. mdpi.com
Surface Modification and Self-Assembled Monolayers (SAMs)
The alkyne group can be used to modify surfaces by forming self-assembled monolayers (SAMs). chemicalbook.comresearchgate.netrsc.orgwikipedia.org Molecules with alkyne terminal groups can adsorb onto suitable substrates, such as silicon or metal surfaces, forming ordered molecular assemblies. researchgate.netwikipedia.org These alkyne-terminated SAMs can then serve as platforms for further chemical functionalization using highly efficient and selective reactions, such as click chemistry. rsc.org This allows for the creation of surfaces with tailored properties, including changes in wettability, adhesion, or the immobilization of biomolecules. rsc.orgnih.gov Research indicates that alkynes can modify surfaces faster than alkenes under certain conditions. researchgate.net
Nano-structured Materials Incorporating Alkyne Moieties
Alkynes can be incorporated into precursors for the synthesis of nanostructured materials. nii.ac.jp The presence of alkyne moieties can influence the self-assembly process of molecules, leading to the formation of ordered inorganic-organic hybrid nanomaterials. nii.ac.jp These materials can exhibit novel structures and compositions, with potential applications in various fields. nii.ac.jp While direct examples using this compound were not found, the concept involves using molecules with alkyne groups to direct the formation of nanostructures, such as in the synthesis of silica-based materials from organosilanes. nii.ac.jp
Bioorthogonal Chemistry and Chemical Biology Applications
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The alkyne functional group is a key component in many bioorthogonal reactions, making this compound and its derivatives relevant in chemical biology for labeling and studying biological molecules. wikipedia.orgnih.gov
Click Chemistry with this compound
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), are prominent examples of bioorthogonal reactions that utilize alkynes. wikipedia.orgcas.orgbiochempeg.com While terminal alkynes are more commonly used in CuAAC, internal alkynes like this compound can potentially be involved in modified click reactions or serve as precursors to terminal alkynes. tcichemicals.com Click chemistry allows for the rapid and specific conjugation of molecules in complex biological environments, enabling the labeling and tracking of biomolecules. nih.govbiochempeg.com The development of copper-free click chemistry, which uses strained alkynes like cyclooctynes, has been crucial for applications in live cells due to the cytotoxicity of copper. wikipedia.orgbiochempeg.com Although this compound is a linear alkyne, its incorporation into strained ring systems would enable its use in copper-free click chemistry.
Development of Chemical Reporters for Biological Systems
Alkynes, including potentially derivatives of this compound, can be incorporated into metabolic chemical reporters. nih.govmdpi.com These are unnatural chemical functionalities introduced into biomolecules within living systems, typically through biosynthetic pathways. mdpi.com The alkyne reporter group can then be selectively reacted with a complementary probe molecule via a bioorthogonal reaction, such as click chemistry, to visualize or isolate the labeled biomolecule. mdpi.com This technique is valuable for studying the dynamics and function of various biomolecules, including proteins, lipids, and glycans, in their native environment. nih.govbiochempeg.com The use of alkyne-containing chemical reporters allows researchers to interrogate biological processes at the molecular level. universiteitleiden.nlyale.edu
Bioconjugation Strategies Utilizing Internal Alkynes
Bioconjugation, the process of chemically linking molecules, is crucial for developing therapeutics, diagnostics, and biomaterials. While terminal alkynes are widely used in "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), internal alkynes like this compound can also participate in bioconjugation strategies. pcbiochemres.comacs.orgjenabioscience.commdpi.com
One prominent approach for utilizing internal alkynes in bioconjugation is through ruthenium-catalyzed azide-alkyne cycloaddition. nih.gov Unlike the copper-catalyzed reaction which typically yields 1,4-disubstituted triazoles, ruthenium catalysis can lead to the regioselective formation of 1,5-substituted triazoles when reacting with azides. nih.gov This difference in regioselectivity can be important for controlling the structure and function of the resulting bioconjugate. However, challenges remain in implementing ruthenium catalysis for bioconjugation, partly due to potential steric and electronic considerations of the resulting triazole compared to natural amide bonds. nih.gov
Another strategy involves strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method that utilizes strained cyclooctynes. pcbiochemres.comacs.orgacs.orgru.nl While this compound itself is not a strained alkyne, derivatives incorporating strained alkyne moieties can be synthesized for metal-free bioconjugation, which is particularly advantageous for working with sensitive biological molecules or in living systems where copper toxicity is a concern. pcbiochemres.comacs.orgmdpi.comnih.gov Research has explored the use of activated alkynes in metal-free click bioconjugation with native biological functional groups like amines and thiols. nih.gov
The incorporation of alkyne handles, including internal alkynes within longer chains, onto biomolecules can be achieved through various methods, such as the use of unnatural amino acids during peptide or protein synthesis or through chemical modification of existing functional groups. nih.govrsc.org These alkyne-functionalized biomolecules can then participate in click reactions with azide-tagged molecules, enabling the creation of complex bioconjugates for diverse applications. acs.orgrsc.orgresearchgate.net
Pharmaceutical and Agrochemical Research
Alkynes, including internal alkynes, serve as valuable building blocks and functional groups in the synthesis of a wide range of organic molecules, including those with potential pharmaceutical and agrochemical applications. researchgate.netacs.orgnih.govbeilstein-journals.org
Synthesis of Bioactive Molecules Incorporating the Alkyne Unit
The triple bond in alkynes offers unique reactivity that can be exploited for the synthesis of complex molecular architectures found in bioactive compounds. researchgate.netacs.orgnih.gov Internal alkynes can undergo various transformations, such as cycloadditions, metal-catalyzed couplings, and additions, to construct diverse ring systems and introduce functional groups. researchgate.netacs.orgbeilstein-journals.orgrsc.org
For instance, transition metal-catalyzed functionalization of alkynes with organoboron reagents provides access to substituted alkenes, which are common structural motifs in bioactive compounds. acs.org Internal alkynes can participate in these reactions, and strategies for controlling regioselectivity in the functionalization of unsymmetrical internal alkynes have been developed. acs.org Cross-dehydrogenative coupling reactions utilizing terminal alkynes have also been explored for the synthesis of internal alkynes, which can then be further transformed into bioactive molecule derivatives. researchgate.net
The alkyne unit can be incorporated into molecules through various synthetic routes, including alkylation of acetylenes or the alkyne zipper reaction, which can be used to isomerize terminal alkynes to internal alkynes. mdpi.commasterorganicchemistry.com These methods allow for the preparation of alkyne-containing intermediates that can be carried forward to synthesize target bioactive molecules.
Structure-Activity Relationship Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. ashp.org While specific detailed SAR studies focusing exclusively on a wide range of this compound analogs in pharmaceutical or agrochemical contexts were not extensively found, research on other long-chain hydrocarbons and alkyne-containing compounds provides insights into how structural variations, including chain length and the presence and position of alkyne units, can influence biological interactions.
Studies on synthetic cathinone (B1664624) analogs, for example, have investigated the impact of α-carbon side-chain length on their mechanism of action, cytotoxicity, and behavioral effects. nih.gov This highlights the general principle that the length and nature of hydrocarbon chains can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties.
Emerging Research Directions
The unique structural features and reactivity of alkynes, including long-chain internal alkynes, are driving their exploration in cutting-edge research areas beyond traditional medicinal and agrochemical applications.
This compound in Molecular Machine and Nanodevice Research
Molecular machines and nanodevices are nanoscale assemblies designed to perform specific functions, often involving controlled molecular motion. acs.org Alkynes, with their rigid and linear structure, can serve as components in the construction of such systems. The triple bond provides a well-defined geometry and can act as a pivot or a structural element within more complex molecular architectures.
Research in this area involves designing molecules that undergo controlled conformational changes or movements in response to external stimuli. While direct mentions of this compound in molecular machine or nanodevice research were limited in the search results, the broader context of using alkynes as building blocks for these applications is evident. Alkene and alkyne moieties have been utilized in the development of bioorthogonal reactions for modifying biomolecules on nanodevices. mdpi.comrsc.org The ability to precisely link molecular components using click chemistry, which involves alkynes, is fundamental to assembling many nanoscale constructs. mdpi.comresearchgate.net
The long hydrocarbon chains in this compound could potentially be utilized to anchor molecular machine components within lipid bilayers or other nanoscale environments, influencing their localization and function. acs.org Further research is needed to explore the specific applications of this compound or its derivatives in the design and construction of functional molecular machines and nanodevices.
Astrochemical Relevance of Long-Chain Alkynes
The study of the chemical composition of the universe, known as astrochemistry, has revealed the presence of numerous organic molecules in interstellar space and planetary atmospheres. aanda.orgastrobiology.comresearchgate.net Long-chain carbon molecules, including polyynes (molecules with multiple triple bonds) and other alkynes, have been detected in various astronomical environments, such as molecular clouds and the envelopes of carbon-rich stars. aanda.orgresearchgate.netresearchgate.netscirp.org
While this compound itself may not have been directly identified in space, the detection of related long-chain alkynes and polyynes suggests that the chemical conditions in these environments can support the formation of such molecules. aanda.orgresearchgate.netscirp.org These long carbon chains are considered potential precursors to more complex organic molecules, including those relevant to the origins of life. aanda.orgastrobiology.comresearchgate.net
Research in astrochemistry involves using observational data from telescopes and laboratory experiments to understand the formation and destruction pathways of these molecules in the extreme conditions of space. aanda.orgastrobiology.comresearchgate.net The study of the photochemistry and hydrogenation of polyynes in interstellar ice analogs, for example, provides insights into how more saturated hydrocarbons, which have also been detected in comets, might form. aanda.orgastrobiology.comresearchgate.net The presence of long-chain alkynes in space underscores their fundamental role in the rich and complex chemistry occurring beyond Earth.
Environmental Applications of Alkyne Chemistry
Alkyne chemistry plays a role in various environmental applications, primarily through the unique reactivity of the carbon-carbon triple bond, which allows for diverse transformations and the creation of functional materials. While specific detailed research on this compound or its direct derivatives in environmental remediation or monitoring is not extensively documented in the provided search results, the broader context of alkyne chemistry offers insights into potential areas where such compounds could be relevant.
One significant environmental application of alkyne chemistry is in the remediation of pollutants. Certain alkynes can react with organic contaminants in soil and water, facilitating the breakdown of harmful substances solubilityofthings.com. This potential for degradation suggests that appropriately functionalized alkyne derivatives, including those based on a hexadecyne backbone like this compound, could be explored for their ability to interact with and neutralize specific environmental toxins. Research into the biodegradation of alkynes is also ongoing, investigating microorganisms capable of degrading these compounds, which could lead to natural processes for mitigating environmental impacts solubilityofthings.com.
Alkynes are also utilized in the development of materials for environmental remediation, such as Covalent Organic Frameworks (COFs). These porous materials, synthesized from organic moieties, can form periodic networks capable of applications in environmental remediation, including gas storage and sensing, and water purification qucosa.de. The introduction of rigid units like triple bonds (alkynes) can be used to tune the stacking and porosity of these materials, influencing their ability to selectively capture pollutants qucosa.de. For instance, alkyne bridges in COFs have been shown to induce preferential stacking offsets, enabling the selective capture of substances like bromine from mixtures qucosa.de. Alkyne-functionalized polysaccharides are also being explored as environmentally friendly precursors for novel functional biomaterials, which could potentially find use in environmental contexts researchgate.net.
Furthermore, alkynes are relevant in environmental monitoring. Alkyne-tagged Raman probes have demonstrated promise for sensing local chemical environments nih.gov. The hydrogen-deuterium exchange (HDX) of terminal alkynes provides a strategy for Raman imaging-based local environment sensing, exhibiting sensitivity to various biological structures and subtle environmental variations nih.govacs.orgacs.org. While this compound is an internal alkyne, the principles of alkyne reactivity and functionalization for sensing applications within alkyne chemistry could potentially be extended to derivatives of this compound with terminal alkyne functionalities or other suitable modifications.
The production and use of chemicals, including alkynes, necessitate consideration of their environmental impact numberanalytics.com. Research is focused on developing more sustainable and environmentally friendly methods for alkyne synthesis and application numberanalytics.comopenaccesspub.org. For example, utilizing bio-based feedstocks from biomass or waste streams for alkyne production can minimize environmental impact openaccesspub.org.
While this compound itself is listed in databases with some basic physical properties and notes on its occurrence or potential uses nih.govchemicalbook.com, detailed studies specifically on the environmental applications of this compound or its direct derivatives in remediation or monitoring were not prominently found in the search results. One record mentions this compound in the context of renewable hydrocarbons and environmental fate pathways, but without specific application details europa.eu. Another lists a derivative, this compound, 1,1-dimethoxy-14-methyl-, in a database for provisional toxicity values, indicating environmental and health considerations are part of its assessment, but not detailing environmental applications epa.gov. Safety data sheets for 1-Hexadecyne (a related isomer) note that it "Should not be released into the environment" and mention ecological information is available in Section 12 fishersci.comthermofisher.com, highlighting the importance of considering the environmental fate of such compounds.
The broader field of alkyne chemistry's engagement with environmental challenges, such as pollutant remediation through reactive breakdown or selective adsorption in functional materials, and environmental sensing, provides a framework for potential future research involving this compound derivatives. The long hydrocarbon chain of hexadecyne could potentially influence properties such as solubility, partitioning, and interaction with organic matrices in environmental systems, which could be relevant for applications like the remediation of organic pollutants or the development of lipophilic sensing probes.
Q & A
Q. What are the established synthetic routes for 8-Hexadecyne, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis of this compound typically involves alkyne elongation via Cadiot-Chodkiewicz coupling or dehydrohalogenation of vicinal dihalides. To optimize yield, control reaction stoichiometry (e.g., 1:1.2 ratio of alkyne precursor to base) and use inert atmospheres to prevent oxidation. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by GC-MS (>95% purity threshold). Include detailed characterization data (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How should researchers characterize this compound’s physicochemical properties experimentally?
- Methodological Answer : Key properties include melting point (DSC analysis), solubility (via shake-flask method in polar/nonpolar solvents), and thermal stability (TGA under N₂). For spectroscopic characterization:
Q. What analytical techniques are critical for detecting this compound in complex mixtures?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 200–220 nm. For trace analysis, employ GC-MS (electron ionization, m/z 220 [M⁺]). Validate methods with spiked recovery experiments (85–115% recovery range) and report LOD/LOQ values .
Advanced Research Questions
Q. How can computational models predict this compound’s reactivity in catalytic systems?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze alkyne bond angles, electron density, and transition states in reactions like hydrogenation or cycloaddition. Compare computed activation energies (ΔG‡) with experimental kinetic data to validate models. Use software like Gaussian or ORCA for simulations .
Q. What strategies resolve contradictions in reported reaction outcomes involving this compound?
- Methodological Answer : Conduct iterative analysis:
- Triangulation : Cross-validate results via multiple techniques (e.g., NMR, HPLC).
- Error Analysis : Quantify instrument precision (e.g., ±0.5% for GC-MS) and reagent batch variability.
- Contextual Review : Re-examine reaction conditions (e.g., solvent purity, catalyst aging) from conflicting studies .
Q. How to design experiments probing this compound’s role in supramolecular assembly?
- Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer formation (measure surface pressure-area isotherms). Use TEM/SAXS to analyze nanostructure morphology. Control variables:
- Concentration : 0.1–1.0 mM in chloroform.
- Temperature : 25°C ± 0.5°C.
Compare with theoretical packing models (e.g., molecular dynamics simulations) .
Data Analysis and Reproducibility
Q. What statistical frameworks ensure robust interpretation of this compound’s catalytic performance data?
- Methodological Answer : Apply ANOVA to compare catalytic turnover numbers (TON) across ≥3 independent trials. Use Grubbs’ test to exclude outliers (α = 0.05). Report confidence intervals (95%) and effect sizes. For non-normal distributions, use Kruskal-Wallis tests .
Q. How can researchers enhance reproducibility in this compound-based synthetic protocols?
- Methodological Answer :
- Documentation : Specify equipment brands (e.g., Schlenk line type), solvent drying methods (e.g., molecular sieves vs. distillation), and reaction monitoring intervals.
- Open Data : Deposit raw spectra/chromatograms in repositories like Zenodo with DOIs.
- Peer Validation : Collaborate with independent labs for protocol verification .
Tables of Key Data
| Property | Experimental Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 45–47°C | DSC | |
| Solubility in Hexane | 12.5 mg/mL | Shake-flask method | |
| C≡C IR Stretch | 2115 cm⁻¹ | FT-IR | |
| TON (Hydrogenation) | 320 ± 15 | GC-MS |
Ethical and Literature Practices
Q. How to avoid plagiarism when citing prior this compound studies?
- Methodological Answer : Use citation managers (EndNote, Zotero) to track sources. Paraphrase methods while retaining technical specificity (e.g., "alkyne metathesis" vs. "bond rearrangement"). Cross-check all data against primary literature (ACS, RSC journals) .
Q. What frameworks (e.g., FINER) ensure research questions on this compound are impactful?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
